(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Brand Name: Vulcanchem
CAS No.: 82427-77-8
VCID: VC20786384
InChI: InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1
SMILES: CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol

(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one

CAS No.: 82427-77-8

Cat. No.: VC20786384

Molecular Formula: C22H26O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one - 82427-77-8

CAS No. 82427-77-8
Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
IUPAC Name (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Standard InChI InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1
Standard InChI Key JXWKCIXVIBYKKR-IRJBIMHASA-N
Isomeric SMILES C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
SMILES CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
Canonical SMILES CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC
Appearance Powder

Chemical Structure and Properties

Structural Features

The compound (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one possesses several distinguishing structural features that contribute to its unique chemical identity. At its core is the 7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one scaffold, which consists of three fused rings with an oxygen atom incorporated into one of the rings. This oxatricyclic framework creates a rigid three-dimensional structure with specific spatial orientations. The molecule contains four stereogenic centers with defined configurations (1S,8S,10S,11R), which determine the precise three-dimensional arrangement of substituents around these carbon atoms.

A prominent structural element is the 3,4,5-trimethoxyphenyl group attached at position 10, which consists of a benzene ring with three methoxy (OCH₃) groups in a symmetrical arrangement. Additional functionalities include a methoxy group at position 3, a methyl group at position 11, and a ketone (C=O) group at position 4 within the diene system. The combination of these structural features results in a compound with potentially unique chemical reactivity and biological interactions. The presence of multiple oxygen-containing functional groups suggests potential for hydrogen bonding and other non-covalent interactions.

Identifiers and Nomenclature

For precise identification in chemical databases and literature, (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one is associated with several standardized identifiers and notations. These identifiers are crucial for unambiguous reference to this specific molecular entity, particularly given the complexity of its structure and the presence of multiple stereogenic centers.

Identifier TypeValue
CAS Number82427-77-8
IUPAC Name(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Standard InChIInChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1
Standard InChIKeyJXWKCIXVIBYKKR-IRJBIMHASA-N
Isomeric SMILESC[C@@H]1C@HC4=CC(=C(C(=C4)OC)OC)OC
Canonical SMILESCC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC

The IUPAC name systematically describes the molecular structure according to established nomenclature rules, including stereochemical descriptors that specify the three-dimensional configuration at each stereogenic center. The InChI (International Chemical Identifier) provides a standardized text representation of the chemical structure, enabling digital processing and database searches. The InChIKey serves as a condensed, fixed-length version of the InChI, facilitating rapid database lookups and web searches. SMILES notations offer alternative text representations of the structure, with the Isomeric SMILES specifically encoding stereochemical information that is crucial for this compound.

Synthesis Methods

Synthetic Pathways

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